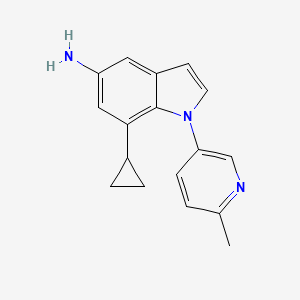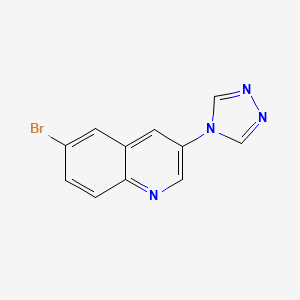![molecular formula C5H8Cl2O2 B13888536 [(1R)-1-chloro-2-methylpropyl] carbonochloridate](/img/structure/B13888536.png)
[(1R)-1-chloro-2-methylpropyl] carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R)-1-chloro-2-methylpropyl] carbonochloridate is an organic compound with a unique structure that includes a chloro group and a carbonochloridate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-chloro-2-methylpropyl] carbonochloridate typically involves the reaction of (1R)-1-chloro-2-methylpropanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
[ \text{(1R)-1-chloro-2-methylpropanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R)-1-chloro-2-methylpropyl] carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form (1R)-1-chloro-2-methylpropanol and carbon dioxide.
Reduction: Reduction reactions can convert the carbonochloridate group to a corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: Conducted under acidic or basic conditions.
Reduction: Utilizes reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Reactions: Yield substituted derivatives such as (1R)-1-amino-2-methylpropyl carbonochloridate.
Hydrolysis: Produces (1R)-1-chloro-2-methylpropanol and carbon dioxide.
Reduction: Results in (1R)-1-chloro-2-methylpropanol.
Wissenschaftliche Forschungsanwendungen
[(1R)-1-chloro-2-methylpropyl] carbonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(1R)-1-chloro-2-methylpropyl] carbonochloridate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved.
Vergleich Mit ähnlichen Verbindungen
[(1R)-1-chloro-2-methylpropyl] carbonochloridate can be compared with other carbonochloridates and chloroalkanes:
1,1,1-Trichloroethane: A chloroalkane with similar reactivity but different applications.
[(1R)-1-chloro-2-methylpropyl] carbonate: A related compound with a carbonate group instead of a carbonochloridate group.
Eigenschaften
Molekularformel |
C5H8Cl2O2 |
|---|---|
Molekulargewicht |
171.02 g/mol |
IUPAC-Name |
[(1R)-1-chloro-2-methylpropyl] carbonochloridate |
InChI |
InChI=1S/C5H8Cl2O2/c1-3(2)4(6)9-5(7)8/h3-4H,1-2H3/t4-/m0/s1 |
InChI-Schlüssel |
BOGLZTPABVHWDD-BYPYZUCNSA-N |
Isomerische SMILES |
CC(C)[C@H](OC(=O)Cl)Cl |
Kanonische SMILES |
CC(C)C(OC(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


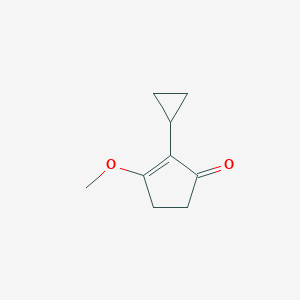
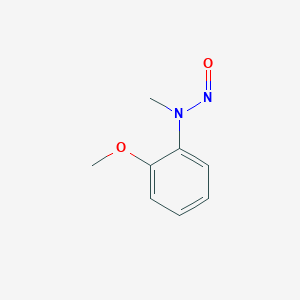
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
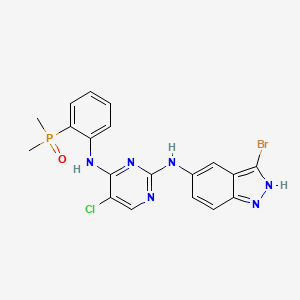
![N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine](/img/structure/B13888466.png)
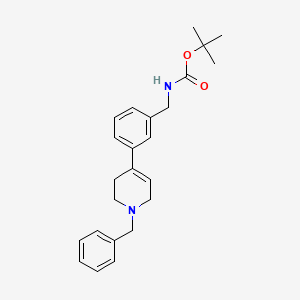
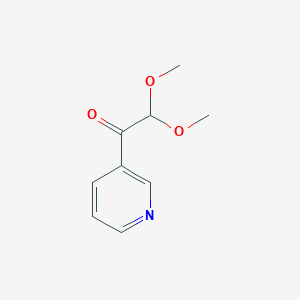

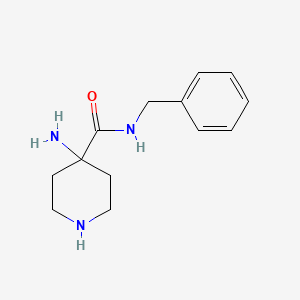
![1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine](/img/structure/B13888486.png)
![2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B13888509.png)
